molecular formula C21H21NO6 B248704 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B248704
M. Wt: 383.4 g/mol
InChI Key: GKNVWMHRJDRIMM-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that its anticancer properties may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, it has been found to have antioxidant properties, which may contribute to its protective effects on the liver and other tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can reduce the levels of inflammatory markers such as cytokines and prostaglandins. It has also been found to have a protective effect on the liver by reducing oxidative stress and inflammation. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for developing new anticancer drugs. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a therapeutic agent for liver diseases such as hepatitis and cirrhosis. Another direction is to explore its potential as an anticancer drug by studying its mechanism of action and optimizing its solubility and bioavailability. Additionally, further research can be conducted to investigate its potential as an antioxidant and anti-inflammatory agent in various tissues.

Synthesis Methods

The synthesis of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-methylbenzoyl acetic acid with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethylene glycol to form the final compound.

Scientific Research Applications

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have a protective effect on the liver and can reduce inflammation in various tissues.

properties

Product Name

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO6/c1-12-3-5-13(6-4-12)19(25)17-18(22(9-10-23)21(27)20(17)26)14-7-8-15(24)16(11-14)28-2/h3-8,11,18,23-25H,9-10H2,1-2H3/b19-17-

InChI Key

GKNVWMHRJDRIMM-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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